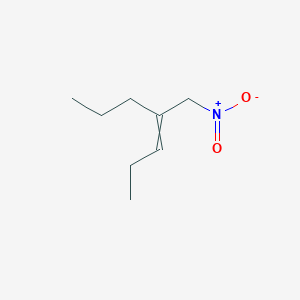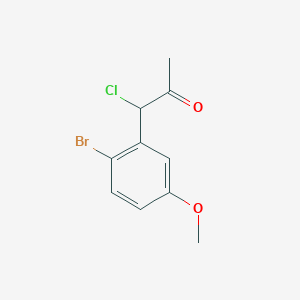![molecular formula C18H12N2O3 B14065179 3-{[4-(2,2-Dicyanoethenyl)phenoxy]methyl}benzoic acid](/img/structure/B14065179.png)
3-{[4-(2,2-Dicyanoethenyl)phenoxy]methyl}benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{[4-(2,2-Dicyanoethenyl)phenoxy]methyl}benzoic acid is an organic compound that features a benzoic acid core with a phenoxy methyl group and a dicyanoethenyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[4-(2,2-Dicyanoethenyl)phenoxy]methyl}benzoic acid typically involves multiple steps. One common method starts with the preparation of the phenoxy methyl benzoic acid derivative, followed by the introduction of the dicyanoethenyl group. The reaction conditions often include the use of catalysts and specific solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure consistent quality and scalability, which are crucial for commercial applications.
Chemical Reactions Analysis
Types of Reactions
3-{[4-(2,2-Dicyanoethenyl)phenoxy]methyl}benzoic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to alter the oxidation state of the compound.
Substitution: This reaction can replace one functional group with another, allowing for further functionalization.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions often involve controlled temperatures, specific solvents, and catalysts to drive the reactions efficiently.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
3-{[4-(2,2-Dicyanoethenyl)phenoxy]methyl}benzoic acid has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-{[4-(2,2-Dicyanoethenyl)phenoxy]methyl}benzoic acid involves its interaction with specific molecular targets. The dicyanoethenyl group can participate in electron transfer reactions, while the benzoic acid core can interact with various enzymes and receptors. These interactions can modulate biological pathways and lead to specific physiological effects.
Comparison with Similar Compounds
Similar Compounds
3-Phenoxybenzoic acid: Similar structure but lacks the dicyanoethenyl group.
4-(2,2-Dicyanoethenyl)benzoic acid: Similar structure but lacks the phenoxy methyl group.
Uniqueness
The presence of both the phenoxy methyl group and the dicyanoethenyl group in 3-{[4-(2,2-Dicyanoethenyl)phenoxy]methyl}benzoic acid makes it unique
Properties
Molecular Formula |
C18H12N2O3 |
|---|---|
Molecular Weight |
304.3 g/mol |
IUPAC Name |
3-[[4-(2,2-dicyanoethenyl)phenoxy]methyl]benzoic acid |
InChI |
InChI=1S/C18H12N2O3/c19-10-15(11-20)8-13-4-6-17(7-5-13)23-12-14-2-1-3-16(9-14)18(21)22/h1-9H,12H2,(H,21,22) |
InChI Key |
MUYNJHQNWGWLIT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)O)COC2=CC=C(C=C2)C=C(C#N)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5-chloro-4-[3-[(2-chlorophenyl)methyl]-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]-1H-pyridazin-6-one](/img/structure/B14065118.png)











